2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate
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Overview
Description
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is a chemical compound with the molecular formula C34H68O5 and a molecular weight of 556.9 g/mol . It is an ester derived from myristic acid and a polyether alcohol. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate typically involves the esterification of myristic acid with a polyether alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 100-150°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield myristic acid and the corresponding polyether alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to produce carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Myristic acid and polyether alcohol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Scientific Research Applications
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and experiments where surfactant properties are required.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Mechanism of Action
The mechanism of action of 2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This property is particularly useful in drug delivery systems, where the compound can encapsulate hydrophobic drugs and enhance their bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Tetradecyloxy)ethoxy)ethanol: Similar in structure but lacks the ester bond, making it less effective as a surfactant.
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acetate: Another polyether ester but with different alkyl chains, leading to variations in surfactant properties.
Uniqueness
2-(2-(2-(Tetradecyloxy)ethoxy)ethoxy)ethyl myristate is unique due to its specific combination of a long alkyl chain and polyether segments, which provide excellent surfactant properties. This makes it particularly effective in applications requiring emulsification and solubilization of hydrophobic substances .
Properties
CAS No. |
59599-55-2 |
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Molecular Formula |
C34H68O5 |
Molecular Weight |
556.9 g/mol |
IUPAC Name |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethyl tetradecanoate |
InChI |
InChI=1S/C34H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-36-28-29-37-30-31-38-32-33-39-34(35)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 |
InChI Key |
NNSTUHMKYNCMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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